N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
Description
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a hydrazone derivative characterized by a naphthalene moiety linked to an acetohydrazide scaffold and a 3,4-dimethoxybenzylidene group. For instance, compounds like N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide (3p) share the 3,4-dimethoxybenzylidene moiety and exhibit well-documented synthesis routes involving condensation of hydrazides with substituted aldehydes in ethanol under reflux, often with glacial acetic acid as a catalyst . Key characterization techniques for such compounds include:
Properties
Molecular Formula |
C21H20N2O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H20N2O3/c1-25-19-11-10-15(12-20(19)26-2)14-22-23-21(24)13-17-8-5-7-16-6-3-4-9-18(16)17/h3-12,14H,13H2,1-2H3,(H,23,24)/b22-14+ |
InChI Key |
MMJUJYOIYOJEPL-HYARGMPZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Intermediate Hydrazide Formation
The compound is typically synthesized through a two-step process:
-
Preparation of 2-(Naphthalen-1-yl)acetohydrazide :
Naphthalene-1-acetic acid is reacted with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux. A dehydrating agent, such as phosphorus oxychloride (POCl₃), is often employed to facilitate the formation of the hydrazide intermediate. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a hydrazine moiety. -
Condensation with 3,4-Dimethoxybenzaldehyde :
The hydrazide intermediate is condensed with 3,4-dimethoxybenzaldehyde in ethanol under acidic or neutral conditions. Refluxing the mixture for 6–8 hours yields the target hydrazone. The reaction follows a nucleophilic addition-elimination mechanism, with the hydrazide acting as the nucleophile attacking the aldehyde carbonyl group.
Key Reaction Conditions :
One-Pot Synthesis Strategy
Recent advancements enable a one-pot synthesis by combining naphthalene-1-acetic acid, hydrazine hydrate, and 3,4-dimethoxybenzaldehyde in a sequential manner. This method reduces purification steps and improves overall yield (78–85%). The reaction is monitored via thin-layer chromatography (TLC) to ensure completion.
Mechanistic Insights into Hydrazone Formation
Nucleophilic Attack and Proton Transfer
The hydrazide’s terminal amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Subsequent proton transfer and dehydration yield the hydrazone. The E-isomer predominates due to steric hindrance between the naphthyl and dimethoxyphenyl groups.
Stereochemical Control
The reaction’s stereochemical outcome is influenced by:
-
Solvent polarity : Polar solvents stabilize the transition state, favoring E-isomer formation.
-
Substituent effects : Electron-donating methoxy groups on the benzaldehyde enhance electrophilicity, accelerating condensation.
Optimization of Reaction Parameters
Solvent Screening
Ethanol is preferred for its balance of polarity and boiling point. Alternatives like methanol or tetrahydrofuran (THF) result in lower yields (<60%) due to poor solubility of intermediates.
Catalytic Additives
-
Acetic acid : Low concentrations (1–2 mol%) enhance reaction rates by protonating the carbonyl oxygen.
-
Molecular sieves : Absorb water, shifting equilibrium toward product formation.
Table 1: Optimization of Condensation Reaction
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 82 |
| Temperature (°C) | 75 | 85 |
| Reaction Time (h) | 6 | 84 |
| Catalyst | None | 82 |
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction confirms the E-configuration, with dihedral angles of 172° between the naphthyl and dimethoxyphenyl planes.
Industrial-Scale Production Considerations
Purification Techniques
-
Recrystallization : Ethanol/water (7:3) yields 95% pure product.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes unreacted aldehyde.
Applications and Derivatives
The compound serves as a precursor for metallo-organic frameworks (MOFs) and cholinesterase inhibitors, with modifications explored in patent literature. Its hydrazone linkage enables conjugation with biomolecules for targeted drug delivery .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Corresponding oxides and quinones.
Reduction: Amines and related derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide:
-
Cytotoxicity Studies :
- The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 26 µM against A549 lung cancer cells, indicating substantial anticancer activity .
- Other derivatives with similar structures exhibited percent growth inhibitions (PGIs) of up to 86.61% against specific cancer cell lines such as SNB-19 and OVCAR-8 .
-
Mechanism of Action :
- The anticancer activity is believed to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Some studies suggest that the compound may inhibit Aurora-A kinase activity, which is crucial for mitotic progression in cancer cells.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent:
- Inflammatory Response Modulation : Research indicates that derivatives of this compound can significantly reduce levels of pro-inflammatory cytokines in models of inflammation, suggesting a potential role in treating inflammatory diseases.
Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may exhibit neuroprotective effects:
- Mechanism : These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
- Study on Anticancer Efficacy :
-
Study on Inflammatory Response :
- Research by Xia et al. demonstrated that certain derivatives could significantly reduce pro-inflammatory cytokines in LPS-induced macrophages, indicating their potential in anti-inflammatory therapies.
Summary Table of Biological Activities
| Activity Type | Description | IC50/Effectiveness |
|---|---|---|
| Anticancer | Significant cytotoxicity against various cancer cell lines | IC50 = 26 µM against A549 |
| Anti-inflammatory | Reduces pro-inflammatory cytokines in macrophages | Significant reduction observed |
| Neuroprotective | Modulates neurotransmitter systems and reduces oxidative stress | Emerging evidence |
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Key Observations :
Antibacterial Activity
Compounds with coumarin or indole cores (e.g., 4i, 4j) showed moderate to strong activity against S. aureus and E. coli, with inhibition zones ranging from 12–18 mm . The 3,4-dimethoxy substitution in 4i enhanced activity compared to non-methoxylated analogues .
Anti-Inflammatory and Analgesic Activity
Indole derivatives like S7 (3,4-dimethoxy-substituted) exhibited significant cyclooxygenase (COX) inhibition (IC₅₀ = 2.0–3.1 μM) and reduced ulcerogenic activity compared to diclofenac . Similarly, TNF-α inhibitors (e.g., 4a, 4f) suppressed inflammation by ~55–57% in vivo .
Chemoprotective and Anticancer Activity
MMINA demonstrated protective effects against cisplatin-induced organ toxicity, likely via antioxidant pathways . Tetrahydroquinoline derivatives with 3,4-dimethoxyphenyl groups (e.g., C14) showed potent anticancer activity (IC₅₀ = 0.69 μM), surpassing 5-fluorouracil (IC₅₀ = 0.60 μM) .
Biological Activity
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound with significant biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.
Chemical Structure and Properties
The compound features a hydrazone linkage formed from the condensation of 3,4-dimethoxybenzaldehyde and naphthalene-1-acetohydrazide. Its molecular formula is with a molecular weight of approximately 318.36 g/mol. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
- Antimicrobial Activity : It exhibits significant antimicrobial effects, potentially outperforming traditional antibiotics against certain bacterial strains due to its structural features that enhance binding affinity.
- Apoptosis Induction : Studies suggest it may induce apoptosis in cancer cells through modulation of cell signaling pathways.
Biological Activities
This compound has been investigated for various biological activities:
- Antimicrobial Properties : Effective against a range of pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers in vitro and in vivo.
- Anticancer Activity : Exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; superior efficacy compared to controls | |
| Anti-inflammatory | Reduction in cytokine levels (e.g., IL-6, TNF-alpha) in treated cell cultures | |
| Anticancer | Induces apoptosis in breast and colon cancer cell lines at micromolar concentrations |
Case Study: Antimicrobial Efficacy
In a recent study evaluating the antimicrobial properties of this compound, the compound was tested against various bacterial strains. Results indicated:
- Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL for different strains, showcasing its potency compared to standard antibiotics.
Case Study: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of the compound using an animal model. The findings revealed:
- A significant decrease in paw edema in treated rats compared to control groups, correlating with reduced levels of inflammatory mediators such as prostaglandins.
Q & A
Q. What preliminary biological assays are recommended to screen this compound for bioactivity?
- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (IC₅₀ determination) . Anti-inflammatory potential can be assessed via TNF-α or COX-2 inhibition in macrophages (LPS-induced models) . Antimicrobial activity is tested using broth microdilution (MIC against Gram+/Gram– bacteria) . Include positive controls (e.g., 5-fluorouracil for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Br) to the dimethoxyphenyl ring to improve metabolic stability .
- Scaffold Hybridization : Merge with benzimidazole or triazole moieties to enhance binding affinity (e.g., via sulfanyl linkages) .
- Pharmacophore Modeling : Use software like Schrödinger or MOE to identify critical interactions (e.g., hydrogen bonding with COX-2’s Tyr-385) . Validate SAR with in vitro assays and compare IC₅₀ shifts (e.g., compound C14 in has IC₅₀ 0.69 µM vs. 5-fluorouracil’s 0.60 µM) .
Q. What strategies resolve discrepancies in reported biological activity data?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., same cell line passages, serum concentrations) .
- Metabolic Stability Testing : Use liver microsomes to assess if cytochrome P450-mediated degradation explains variability in IC₅₀ .
- Synchrotron Crystallography : Resolve 3D structures of compound-target complexes (e.g., p38 MAPK) to confirm binding modes .
Q. How can molecular docking and ADMET predictions guide preclinical development?
- Methodological Answer :
- Docking Workflow : Dock the compound into targets (e.g., COX-2, p38 MAPK) using AutoDock Vina. Prioritize poses with low RMSD (<2 Å) relative to co-crystallized ligands .
- ADMET Profiling : Predict pharmacokinetics with SwissADME (e.g., logP ~3.5 for optimal permeability) . Assess toxicity via ProTox-II (e.g., hepatotoxicity alerts for naphthyl groups) .
- In Vivo Correlation : Compare predicted oral bioavailability with in vivo hyperalgesia models (e.g., carrageenan-induced inflammation in rats) .
Conflict Resolution & Methodological Best Practices
Q. How to address contradictions in synthetic yields or purity across studies?
- Methodological Answer :
- Reproduce Protocols : Adhere to documented stoichiometric ratios (e.g., 1:1.2 hydrazide:aldehyde) and solvent systems .
- Advanced Purification : Replace recrystallization with preparative HPLC for polar byproducts .
- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard to quantify purity .
Q. What analytical techniques validate stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via LC-MS/MS over 24 hours .
- Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation products .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C suggests suitability for oral formulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
